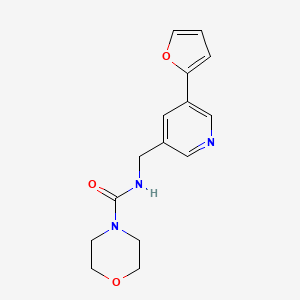
N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide, also known as FP1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FP1 is a highly selective inhibitor of a specific protein kinase, making it an attractive candidate for the treatment of various diseases.
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Tetrahydroisoquinolinones : The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones was examined, involving reactions with homophthalic anhydride and furan-2-yl derivatives. These compounds incorporate pharmacologically interesting fragments and various pharmacophoric substituents, indicating their potential in drug development (Kandinska et al., 2006).
Development of 3-Diaminomethylene-2(3H)-furanones : The reaction of 2-amino-4,5-dihydro-3-furancarboxamides with morpholine led to the formation of 3-diaminomethylene-2(3H)-furanones, demonstrating the versatility of furan-2-yl derivatives in synthesizing novel heterocyclic compounds (Yamagata et al., 2002).
Discovery of Alpha7 Nicotinic Acetylcholine Receptor Agonist : A novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor was identified, demonstrating the potential therapeutic application of furan-2-yl derivatives in treating cognitive deficits in schizophrenia (Wishka et al., 2006).
Intramolecular Cyclisation of Heteroaryllithiums : Studies on the intramolecular cyclisation of heteroaryllithiums derived from N-heteroarylmethylpyrrole-2-carboxamides indicate the potential for creating novel indolizinone-based compounds, showcasing the importance of such derivatives in medicinal chemistry (Ruiz et al., 2006).
Biological Activity Studies
Antimicrobial Activities of Azole Derivatives : The design and synthesis of new azole derivatives starting from furan-2-carbohydrazide, including compounds with morpholine moiety, demonstrated notable antimicrobial activities, highlighting the relevance of furan derivatives in developing new antimicrobials (Başoğlu et al., 2013).
Synthesis of Insecticides : Pyridine derivatives, including morpholine compounds, were synthesized and tested for their insecticidal activities, showing significant efficacy against the cowpea aphid, emphasizing the potential of these compounds in agricultural applications (Bakhite et al., 2014).
Photophysical Evaluation of Pyridine Compounds : A study on 2-morpholino pyridine compounds revealed high emissive fluorophores both in solution and solid state, suggesting their use in fluorescence-based applications (Hagimori et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with cytochrome p450 2a6 , a key enzyme involved in drug metabolism and bioactivation of carcinogens.
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. This process involves the interaction of the compound with a transition metal catalyst, leading to the formation of new bonds .
Biochemical Pathways
Similar compounds have been implicated in various biochemical processes, including the suzuki–miyaura coupling reactions , which can lead to the formation of biologically active compounds.
properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(18-3-6-20-7-4-18)17-10-12-8-13(11-16-9-12)14-2-1-5-21-14/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMYRBLUXKRZQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2367012.png)

![7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2367015.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate](/img/structure/B2367016.png)

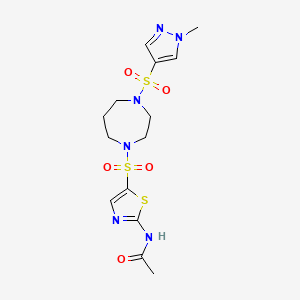
![4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2367022.png)
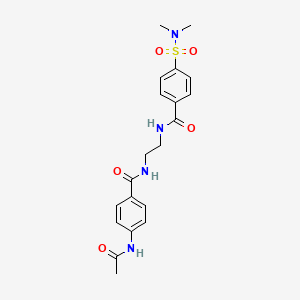
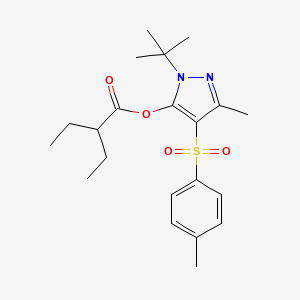
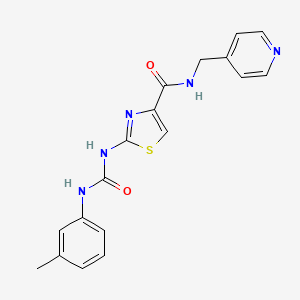
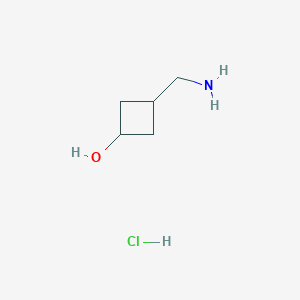
![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)
![6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2367030.png)